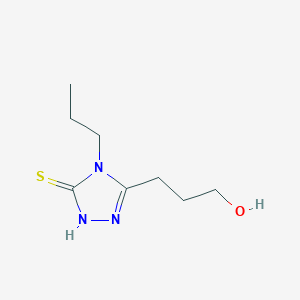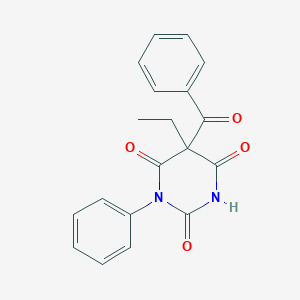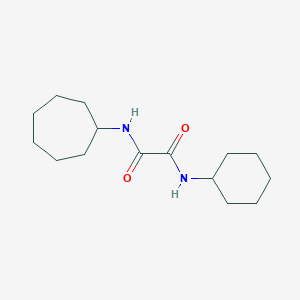
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is not fully understood, but it is thought to act as a thiol-containing compound that can react with other molecules through the formation of disulfide bonds. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been used in studies of oxidative stress. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to bind to a variety of metal ions, and has been used in studies of metal ion binding. In addition, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have anti-inflammatory properties, and has been used in studies of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high yields. Another advantage is that 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has a variety of biochemical and physiological effects, which makes it useful for a wide range of experiments. One limitation of using 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol. One area of research could be to further investigate the mechanism of action of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, in order to better understand its biochemical and physiological effects. Another area of research could be to investigate the potential therapeutic applications of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, particularly in the treatment of oxidative stress and inflammation. Additionally, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol could be used in studies of metal ion binding, with the goal of developing new metal ion sensors or chelators. Finally, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol could be used in studies of thiol-containing compounds, in order to better understand the role of thiols in biological processes.
Synthesemethoden
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol can be synthesized using a variety of methods, including the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-chloro-1-propanol in the presence of a base. Other methods include the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-bromo-1-propanol or 3-iodo-1-propanol. The synthesis of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is a relatively simple process, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, and is commonly used as a reagent in experiments involving thiol-containing compounds. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been used in studies of oxidative stress, as it has been shown to have antioxidant properties. In addition, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been used in studies of metal ion binding, as it has been shown to bind to a variety of metal ions.
Eigenschaften
IUPAC Name |
3-(3-hydroxypropyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-2-5-11-7(4-3-6-12)9-10-8(11)13/h12H,2-6H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCEWDVFDTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-4-propyl-1H-1,2,4-triazole-5-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
![ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)

![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5036971.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)